molecular formula C12H13FO3 B030471 Ethyl 6-fluorochroman-2-carboxylate CAS No. 99199-61-8

Ethyl 6-fluorochroman-2-carboxylate

Cat. No. B030471
CAS RN: 99199-61-8
M. Wt: 224.23 g/mol
InChI Key: XLTYRVHHKJREDL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 6-fluorochroman-2-carboxylate can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final product. The synthesis involves several steps, including condensation, alkylation, cyclization, fluorination, and esterification.


Molecular Structure Analysis

The negative potential region of the molecule is usually related to the lone pair of electronegative atoms, so the negatively charged region is mainly distributed in the O atom of the ester group .


Chemical Reactions Analysis

Optically pure 6-fluoro-chroman-2-carboxylic acids (FCCAs), with (S) and ®-configurations, are pivotal chiral building blocks in the pharmaceutical industry . The production of (S) and ®-FCCAs mainly depends on chemical resolution, which is a complex, low yield, and highly polluting process .


Physical And Chemical Properties Analysis

The negative potential region is usually related to the lone pair of electronegative atoms, so the negatively charged region is mainly distributed in the O atom of the ester group, sulfonyl group, and ketone .

Safety And Hazards

Ethyl 6-fluorochroman-2-carboxylate is for research use only and not for human or veterinary use. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

There are a number of potential future directions for Ethyl 6-fluorochroman-2-carboxylate research. One potential direction is to further investigate the biochemical and physiological effects of Ethyl 6-fluorochroman-2-carboxylate, as well as its mechanism of action. Another direction is the development of a practical enzymatic resolution method of FCCAs based on two esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus .

properties

IUPAC Name

ethyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c1-2-15-12(14)11-5-3-8-7-9(13)4-6-10(8)16-11/h4,6-7,11H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTYRVHHKJREDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C(O1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620361
Record name Ethyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-fluorochroman-2-carboxylate

CAS RN

99199-61-8
Record name 2H-1-Benzopyran-2-carboxylic acid, 6-fluoro-3,4-dihydro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99199-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUORO-3,4-DIHYDRO-(2H)-1-BENZOPYRAN-2-CARBOXYLIC ACID ETHYL ESTER
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